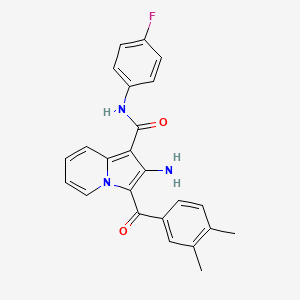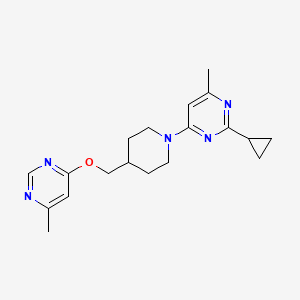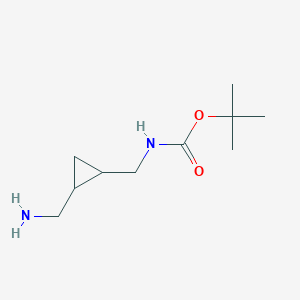
tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate” is a chemical compound with the molecular weight of 200.28 . It is also known by its IUPAC name, "tert-butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate" . The compound is stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate” is1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate” is an oil that is stored at 4°C . It has a molecular weight of 200.28 .科学的研究の応用
- Tert-butyl carbamates serve as versatile protecting groups in organic synthesis. Researchers have employed tert-butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate in the palladium-catalyzed synthesis of N-Boc-protected anilines. These anilines find applications in medicinal chemistry and drug development .
- The compound has been utilized in the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position. Pyrroles play a crucial role in natural product synthesis, bioactive molecules, and materials science .
- Researchers have recently discovered a new polymorph of tert-butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate. Polymorph II exhibits distinct structural features compared to the known polymorph (polymorph I). Studying these polymorphs helps understand their conformation, intermolecular interactions, and packing similarity .
- A synthetic route has been established for the compound from 1-methyl-1H-pyrazol-5-amine. The route involves nitrosation, reduction, esterification, amino group protection, and condensation steps, yielding tert-butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate with an overall yield of 59.5% .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tetrasubstituted Pyrroles Synthesis
New Polymorph Discovery
Synthetic Route Development
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRRHMJDTILEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)
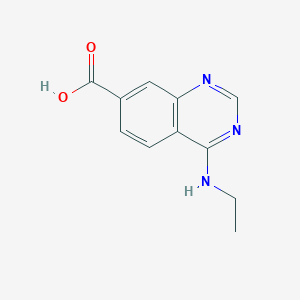
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)
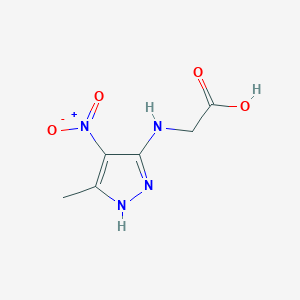
![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)
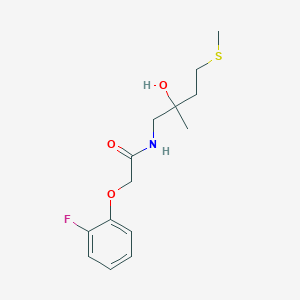
![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)
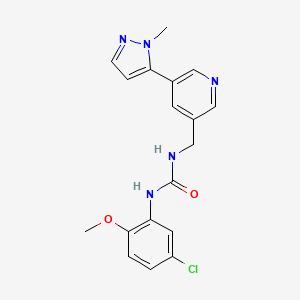
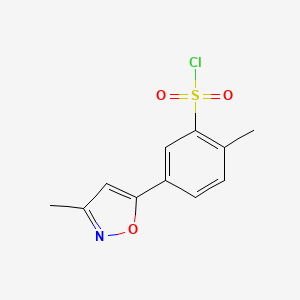
![5-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2412055.png)
![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)
![Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate](/img/structure/B2412060.png)
